molecular formula C10H8N4O B6211398 2-amino-1-cyanoindolizine-3-carboxamide CAS No. 2703780-11-2

2-amino-1-cyanoindolizine-3-carboxamide

Cat. No. B6211398
CAS RN: 2703780-11-2
M. Wt: 200.2
InChI Key:
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Description

2-Amino-1-cyanoindolizine-3-carboxamide, also known as ACIC, is an organic compound with a wide variety of applications in scientific research. It is a derivative of indolizine and has a molecular formula of C9H8N2O2. ACIC is a versatile compound with a variety of uses in the laboratory, ranging from synthesis and reaction development to drug design.

Scientific Research Applications

2-amino-1-cyanoindolizine-3-carboxamide is widely used in scientific research due to its versatility and wide range of applications. It is used in the development of new drugs, synthesis of new compounds, and investigation of biochemical and physiological effects. 2-amino-1-cyanoindolizine-3-carboxamide is also used in the development of new catalysts, as well as in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 2-amino-1-cyanoindolizine-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting COX-2, 2-amino-1-cyanoindolizine-3-carboxamide may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
2-amino-1-cyanoindolizine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the production of prostaglandins, reduce inflammation, and reduce pain. In addition, it has been shown to have anti-cancer, anti-viral, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

2-amino-1-cyanoindolizine-3-carboxamide has several advantages when used in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and it is relatively inexpensive and easy to synthesize. However, 2-amino-1-cyanoindolizine-3-carboxamide is also limited in certain applications due to its relatively low solubility in water and its potential to cause side effects such as nausea and vomiting.

Future Directions

Given the wide range of applications of 2-amino-1-cyanoindolizine-3-carboxamide, there are a number of potential future directions for research. These include further investigation of its mechanism of action, development of new drugs and catalysts based on 2-amino-1-cyanoindolizine-3-carboxamide, and investigation of its potential therapeutic effects. Additionally, further research could be conducted into its potential side effects and toxicity.

Synthesis Methods

2-amino-1-cyanoindolizine-3-carboxamide can be synthesized from 1-cyano-1H-indol-2-amine by reacting it with 3-chloropropionyl chloride in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at a temperature of 80°C for 2 hours. The product is then extracted with diethyl ether and the crude product is purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-cyanoindolizine-3-carboxamide involves the reaction of 2-cyano-3-formylindole with hydrazine hydrate followed by reaction with acetic anhydride and ammonium acetate.", "Starting Materials": [ "2-cyano-3-formylindole", "hydrazine hydrate", "acetic anhydride", "ammonium acetate" ], "Reaction": [ "Step 1: 2-cyano-3-formylindole is reacted with hydrazine hydrate in ethanol to form 2-amino-3-hydrazinoindole.", "Step 2: 2-amino-3-hydrazinoindole is then reacted with acetic anhydride in acetic acid to form 2-acetamido-3-hydrazinoindole.", "Step 3: Finally, 2-acetamido-3-hydrazinoindole is reacted with ammonium acetate in ethanol to form 2-amino-1-cyanoindolizine-3-carboxamide." ] }

CAS RN

2703780-11-2

Product Name

2-amino-1-cyanoindolizine-3-carboxamide

Molecular Formula

C10H8N4O

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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